molecular formula C12H10ClNOS B7557564 2-chloro-N-(2-thiophen-2-ylphenyl)acetamide

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide

Cat. No.: B7557564
M. Wt: 251.73 g/mol
InChI Key: XUEZEBCRWBLVKG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide is a chemical compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-8-12(15)14-10-5-2-1-4-9(10)11-6-3-7-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEZEBCRWBLVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(2-thiophen-2-ylphenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-thiophen-2-yl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-thiophen-2-ylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The thiophene ring can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

2-chloro-N-(2-thiophen-2-ylphenyl)acetamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives.

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